BAY-588

Content Navigation

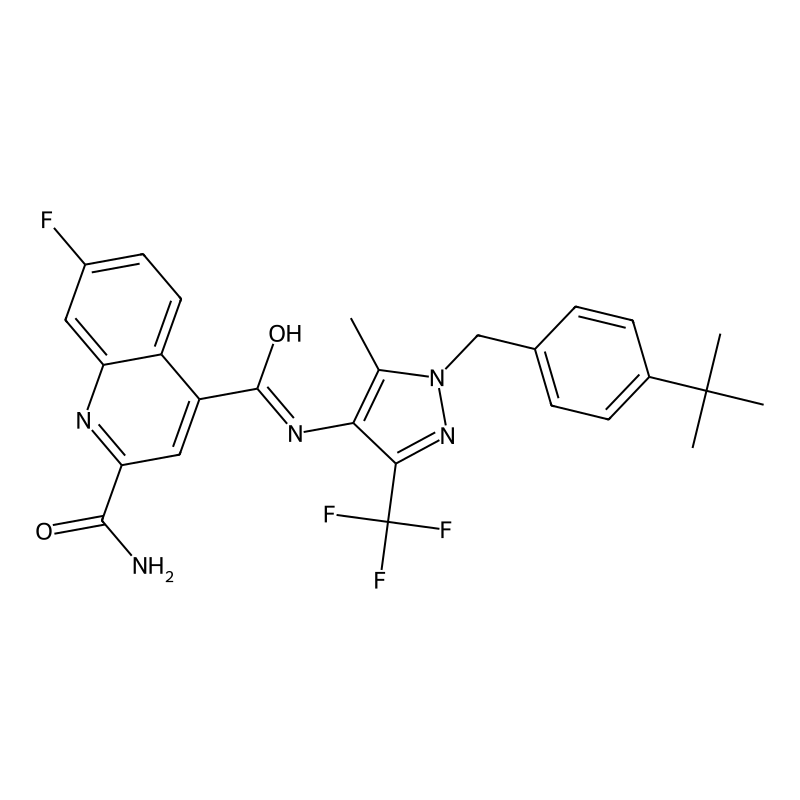

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Cinaciguat (BAY 58-2667) is a potent, nitric oxide (NO)-independent activator of soluble guanylate cyclase (sGC). It is structurally and mechanistically distinct from sGC stimulators (e.g., Riociguat) and traditional NO donors (e.g., sodium nitroprusside). Cinaciguat specifically targets and activates sGC that is in an oxidized (Fe3+) or heme-free state, conditions under which the enzyme is unresponsive to endogenous NO. [1] This unique mechanism makes it an essential pharmacological tool for studying cGMP signaling pathways in research models characterized by high oxidative stress, such as pulmonary hypertension, heart failure, and ischemia-reperfusion injury. [REFS-2, REFS-3]

References

- [1] Stasch, J. P., et al. NO- and haem-independent activation of soluble guanylate cyclase: molecular basis and cardiovascular implications of a new pharmacological principle. British journal of pharmacology, 136(5), 773-783 (2002).

- [2] Evgenov, O. V., et al. NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential. Nature reviews Drug discovery, 5(9), 755-768 (2006).

- [3] Lapp, H., et al. Cinaciguat (BAY 58-2667) improves cardiopulmonary hemodynamics in patients with acute decompensated heart failure. Circulation, 119(21), 2781-2788 (2009).

Procurement of a generic sGC modulator is inappropriate because compound classes are not functionally interchangeable. sGC stimulators (e.g., Riociguat) require the sGC enzyme to be in its reduced, heme-containing state to enhance sensitivity to NO. [1] Similarly, NO donors are ineffective if the sGC heme is oxidized or lost due to oxidative stress. Cinaciguat is specifically designed to activate this NO-insensitive form of sGC. [2] Therefore, selecting Cinaciguat versus a stimulator is a primary experimental variable; substituting one for the other would fundamentally alter the experimental outcome, particularly in disease models where oxidative stress is a key pathological feature, rendering data non-comparable.

References

- [1] Stasch, J. P., et al. The discovery of riociguat (BAY 63-2521) and vericiguat (BAY 1021189): targeting nitric oxide-soluble guanylate cyclase signaling. Angewandte Chemie International Edition, 56(45), 13846-13865 (2017).

- [2] Chester, M., et al. Cinaciguat, a soluble guanylate cyclase activator, augments cGMP after oxidative stress and causes pulmonary vasodilation in neonatal pulmonary hypertension. American Journal of Physiology-Lung Cellular and Molecular Physiology, 301(5), L755-L764 (2011).

Potent cGMP Production Under Oxidative Stress, Where NO Donors Fail

In ovine fetal pulmonary artery smooth muscle cells (PASMCs), the nitric oxide donor sodium nitroprusside (SNP) effectively increases cGMP production under basal conditions. However, after inducing oxidative stress with the sGC oxidizer ODQ (20 μM), the effect of SNP (10 μM) on cGMP generation was reduced by over 98%. In stark contrast, under the same oxidative conditions, the cGMP-generating effect of Cinaciguat (10 μM) was potentiated by over 2500% compared to non-oxidized controls. [1]

| Evidence Dimension | cGMP Production (pmol/mg protein) |

| Target Compound Data | 18.00 ± 3.23 (Cinaciguat + ODQ) |

| Comparator Or Baseline | 0.25 ± 0.02 (SNP + ODQ) |

| Quantified Difference | >70-fold greater cGMP production under oxidative conditions |

| Conditions | Ovine fetal pulmonary artery smooth muscle cells treated with 20 μM ODQ. |

This demonstrates that Cinaciguat is the appropriate tool for activating the sGC-cGMP pathway in experimental models where oxidative stress is present or induced, as traditional NO donors become ineffective.

Superior In Vivo Efficacy in NO-Dysfunctional Environments

In an in vivo ovine model of developing pulmonary hypertension (5 days post-dactal ligation), the pulmonary vasodilator response to the NO-dependent agent acetylcholine (ACh) was completely abolished. In the same animals, a 5 µg infusion of Cinaciguat remained highly effective, reducing pulmonary vascular resistance (PVR) by 53% from 0.68 to 0.32 mmHg·ml−1·min−1. [1]

| Evidence Dimension | Pulmonary Vascular Resistance (PVR) Reduction |

| Target Compound Data | 53% decrease |

| Comparator Or Baseline | Response abolished (0% decrease) |

| Quantified Difference | Cinaciguat retains full efficacy while NO-dependent vasodilation fails. |

| Conditions | In vivo fetal sheep model of pulmonary hypertension (5 days post-ductus arteriosus ligation). |

For in vivo studies of diseases involving endothelial dysfunction or impaired NO signaling, Cinaciguat provides a reliable method to modulate cGMP pathways, whereas NO-dependent compounds may fail to produce a response.

Potent and Sustained Hemodynamic Action Compared to Standard Vasodilators

In a direct comparison in fetal lambs, a brief 10-minute infusion of 5 µg Cinaciguat produced a more potent and significantly more sustained decrease in pulmonary vascular resistance than a 15 µg infusion of acetylcholine (ACh). The effect of Cinaciguat was shown to persist for over 1.5 hours post-infusion, while the effect of ACh was transient. [1]

| Evidence Dimension | Duration of Pulmonary Vasodilation |

| Target Compound Data | >1.5 hours |

| Comparator Or Baseline | Transient (minutes) |

| Quantified Difference | Significantly longer duration of action from a single brief infusion. |

| Conditions | In vivo fetal lamb model, direct infusion into the left pulmonary artery. |

The sustained effect from a brief administration simplifies experimental protocols for in vivo studies, reducing the need for continuous infusion and allowing for observation of prolonged downstream effects.

Models of Cardiovascular Disease with Oxidative Stress

The compound is the right choice for in vivo or ex vivo studies of heart failure, ischemia-reperfusion injury, or pulmonary hypertension where oxidative stress leads to NO-unresponsive sGC. Its ability to restore cGMP signaling when NO-dependent mechanisms have failed allows for the specific investigation of downstream cGMP effects in a pathologically relevant context. [1]

Cell-Based Assays Requiring Specific Activation of Oxidized sGC

For cellular and molecular biology workflows designed to differentiate the roles of reduced vs. oxidized sGC, Cinaciguat is an essential tool. It can be used following treatment with an oxidizing agent like ODQ to specifically probe the function of the heme-free enzyme, a task that cannot be accomplished with sGC stimulators or NO donors. [2]

Pharmacological Studies Requiring Sustained cGMP Activation

In preclinical models where a prolonged hemodynamic or cellular response is required, Cinaciguat's sustained duration of action following a single administration offers a significant advantage. This is particularly relevant for studies investigating longer-term endpoints like vascular remodeling or gene expression changes, reducing the complexity and potential confounding effects of continuous infusion protocols. [3]

References

- [1] Salloum, F. N., et al. Cinaciguat, a novel activator of soluble guanylate cyclase, protects against ischemia/reperfusion injury: role of hydrogen sulfide. American Journal of Physiology-Heart and Circulatory Physiology, 302(6), H1347-H1354 (2012).

- [2] Derbyshire, E. R., et al. Cinaciguat, a soluble guanylate cyclase activator, causes potent and sustained pulmonary vasodilation in the ovine fetus. American Journal of Physiology-Heart and Circulatory Physiology, 300(2), H644-H652 (2011).

- [3] Chester, M., et al. Cinaciguat, a soluble guanylate cyclase activator, augments cGMP after oxidative stress and causes pulmonary vasodilation in neonatal pulmonary hypertension. American Journal of Physiology-Lung Cellular and Molecular Physiology, 301(5), L755-L764 (2011).